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Fluorescent orange 547

Cat. No.: B12057615
M. Wt: 638.7 g/mol
InChI Key: CKNWOULQMNPCPW-UHFFFAOYSA-M
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Description

Contextualization of Fluorescent Orange 547 within the Contemporary Landscape of Synthetic Fluorescent Dyes for Research

This compound is a synthetic organic dye that belongs to the broader class of fluorescent probes used extensively in biological and chemical research. evidentscientific.com These probes are instrumental in techniques such as fluorescence microscopy, flow cytometry, and microplate assays. interchim.fr this compound, with its characteristic orange emission, occupies a specific spectral niche that makes it suitable for multicolor imaging experiments where researchers need to distinguish between multiple targets simultaneously. interchim.fruchicago.edu Its utility is further enhanced by its design for excitation by common laser lines, such as the 532 nm or 544 nm lines from Nd:YAG and He/Ne lasers, respectively, as well as mercury arc lamps. sigmaaldrich.cominterchim.fr

Historical Trajectory and Evolution of Synthetic Fluorophores in Academic Inquiry

The journey of synthetic fluorophores began over a century ago with the development of dyes for histology in the late 1800s. evidentscientific.com While many of these early dyes were colored, only a few, such as those based on xanthene and acridine (B1665455) heterocyclic ring systems, were highly fluorescent and laid the groundwork for modern fluorescent probes. evidentscientific.com A pivotal moment came in the early 1940s when Albert Coons pioneered the technique of labeling antibodies with fluorescent dyes, giving rise to the field of immunofluorescence. evidentscientific.com

This innovation sparked decades of development, leading to a vast and diverse palette of synthetic fluorophores. Early dyes like fluorescein (B123965) and rhodamine, discovered in the 1870s and 1880s respectively, became foundational scaffolds for the creation of new probes with improved properties. fluorofinder.comnih.gov The evolution of these molecules has been driven by the demands of increasingly sophisticated research techniques. researchgate.net Chemists have focused on creating dyes with higher quantum yields for brighter signals, enhanced photostability to withstand prolonged imaging, and specific excitation and emission spectra to match available light sources and enable multiplexing. evidentscientific.comfluorofinder.com The development of dye families like the Alexa Fluor series represents a significant leap forward, offering sulfonated rhodamine derivatives with superior performance characteristics. evidentscientific.com This continuous evolution provides researchers with an ever-expanding toolkit for visualizing the intricate workings of biological systems.

Methodological Advancements Facilitated by Novel Fluorescent Probes in Modern Research Paradigms

The development of novel fluorescent probes has been a key driver of methodological advancements in scientific research, enabling the investigation of biological processes with unprecedented detail. mdpi.com These advanced probes are no longer just passive labels but are often designed as active sensors to monitor dynamic cellular events. For example, they can be used to track changes in ion concentrations, pH, membrane potential, and the presence of reactive oxygen species. evidentscientific.com Furthermore, fluorescent dyes are crucial for monitoring cellular integrity, endocytosis, exocytosis, and signal transduction pathways. evidentscientific.com

One of the most significant advancements has been the advent of super-resolution microscopy techniques, such as STED (Stimulated Emission Depletion), PALM (Photoactivated Localization Microscopy), and STORM (Stochastic Optical Reconstruction Microscopy). uchicago.edunih.gov These methods overcome the diffraction limit of light, allowing for the visualization of subcellular structures at the nanoscale. nih.govacs.org The success of these techniques is heavily reliant on the photophysical properties of the fluorescent probes used, which must be capable of being switched between fluorescent "on" and "off" states. nih.govacs.org The continuous development of fluorophores with specific characteristics tailored for these advanced imaging modalities is pushing the boundaries of what can be observed in living cells. researchgate.netnih.gov

Scope and Objectives of Academic Investigations Involving this compound

Academic investigations utilizing this compound primarily leverage its specific spectral properties for a range of applications in cellular and molecular biology. A key objective is its use as a fluorescent label for biomolecules, such as proteins and nucleic acids, enabling their visualization and tracking within cells. sigmaaldrich.comrsc.org Its excitation maximum around 547-548 nm and emission maximum around 567-570 nm make it well-suited for use with common laser sources and filter sets, allowing for its integration into established imaging workflows. sigmaaldrich.comthermofisher.com

Researchers often employ this compound in multicolor fluorescence microscopy experiments, where its distinct orange emission allows for simultaneous detection of multiple targets labeled with different colored fluorophores. interchim.fr This is crucial for studying the colocalization and interaction of different proteins or cellular components. Furthermore, its reactive forms are designed for covalent attachment to biomolecules, facilitating the creation of specific probes for targeted investigations. humeau.com The overarching goal of using this compound is to gain a clearer understanding of the spatial and temporal dynamics of biological processes at the molecular level.

Physicochemical and Spectroscopic Properties of this compound

PropertyValueSource
Molecular Formula C₃₀H₃₅N₂NaO₈S₂ nih.gov
Molecular Weight 638.73 g/mol sigmaaldrich.com
Excitation Maximum (λex) 548 nm (in 0.1 M phosphate (B84403) pH 7.0) sigmaaldrich.com
Emission Maximum (λem) 567 nm (in 0.1 M phosphate pH 7.0) sigmaaldrich.com
Form Solid sigmaaldrich.com
Storage Temperature 2-8°C sigmaaldrich.com

This table is interactive. Click on the headers to sort the data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H35N2NaO8S2 B12057615 Fluorescent orange 547

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H35N2NaO8S2

Molecular Weight

638.7 g/mol

IUPAC Name

sodium;(2E)-3-(3-carboxypropyl)-1-ethyl-2-[(E)-3-(1-ethyl-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]-3-methylindole-5-sulfonate

InChI

InChI=1S/C30H36N2O8S2.Na/c1-6-31-24-15-13-20(41(35,36)37)18-22(24)29(3,4)26(31)10-8-11-27-30(5,17-9-12-28(33)34)23-19-21(42(38,39)40)14-16-25(23)32(27)7-2;/h8,10-11,13-16,18-19H,6-7,9,12,17H2,1-5H3,(H2-,33,34,35,36,37,38,39,40);/q;+1/p-1

InChI Key

CKNWOULQMNPCPW-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CC)(C)CCCC(=O)O.[Na+]

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CC)(C)CCCC(=O)O.[Na+]

Origin of Product

United States

Elucidation of Synthetic Pathways and Derivatization Strategies for Research Applications

Retrosynthetic Analysis and Key Precursor Chemistry in the Synthesis of Fluorescent Orange 547

The synthesis of cyanine (B1664457) dyes like this compound typically involves the condensation of two heterocyclic precursors. A retrosynthetic analysis of this compound (a pentamethine cyanine dye) breaks the molecule down at the polymethine chain, revealing two key heterocyclic intermediates. The core structure suggests a synthesis rooted in the reaction of substituted indole (B1671886) derivatives.

The general approach involves the preparation of two distinct sulfonated indole precursors. One precursor contains a reactive methyl group (a Fischer base derivative), and the other is functionalized to participate in the formation of the polymethine bridge. The carboxylic acid handle, essential for later derivatization, is incorporated into one of the indole precursors prior to the final condensation step.

Key Precursor Chemistry: The synthesis begins with foundational aromatic compounds which are built up in complexity through sequential reactions. theasengineers.com

Indole Core Formation: The synthesis of the indole core often starts from a substituted hydrazine (B178648) and a ketone via Fischer indole synthesis. For this compound, this would involve a hydrazine sulfonic acid derivative.

Quaternization: The nitrogen atom of the indole ring is quaternized, typically using an alkylating agent like ethyl iodide, to form a positively charged indoleninium salt. This step is crucial as it activates the adjacent methyl group for condensation.

Polymethine Chain Formation: The polymethine chain is constructed by reacting the quaternized indole precursors with a linking agent. For a pentamethine dye, a reagent such as glutacondialdehyde or a synthetic equivalent is used to connect the two heterocyclic units.

The key precursors for a plausible synthesis of this compound are outlined below.

Precursor TypeExample Structure/Compound NameRole in Synthesis
Heterocyclic Base 12,3,3-Trimethyl-3H-indole-5-sulfonateForms one half of the final dye structure.
Heterocyclic Base 22,3,3-Trimethyl-1-(4-carboxybutyl)-3H-indolium-5-sulfonateForms the other half of the dye, incorporating the carboxylic acid handle for bioconjugation.
Alkylating AgentEthyl Iodide or Diethyl SulfateQuaternizes the indole nitrogen, activating the C2-methyl group.
Polymethine Bridge SourceGlutacondialdehyde dianil hydrochlorideLinks the two quaternized indole precursors to form the pentamethine chain.

Optimization Methodologies for Laboratory-Scale Synthesis and Yield Enhancement for Academic Research

Optimizing the synthesis of complex fluorescent dyes is critical for academic research to ensure reproducibility and maximize material for subsequent experiments. researchgate.net Key strategies focus on reaction conditions, purification, and precursor quality. tcu.edubiorxiv.org

Reaction Condition Optimization:

Solvent Choice: The choice of solvent is crucial. High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or pyridine (B92270) are often used for the condensation reaction to ensure the solubility of the charged intermediates. nih.gov

Temperature Control: Precise temperature control is necessary. While initial condensation may proceed at moderate temperatures, the reaction often requires heating to drive it to completion. However, excessive heat can lead to degradation of the dye. youtube.com

Catalyst and Reagents: The use of catalysts such as acetic anhydride (B1165640) or triethylamine (B128534) can accelerate the condensation reaction and improve yields by acting as a dehydrating agent and base, respectively.

Yield Enhancement Strategies:

Stoichiometric Control: Careful control of the stoichiometry between the two heterocyclic components and the polymethine bridge source is essential for maximizing the formation of the desired product.

Stepwise Purification: Purification of intermediates at each stage of the synthesis can prevent the carryover of impurities into the final reaction step. researchgate.net

A summary of optimization parameters is provided in the table below.

ParameterObjectiveTypical Approach
Reaction Time Ensure complete reaction without product degradation.Monitor reaction progress using Thin Layer Chromatography (TLC) or UV-Vis spectroscopy.
Temperature Find the optimal balance between reaction rate and dye stability.Perform small-scale reactions at various temperatures (e.g., 80°C, 100°C, 120°C).
Solvent System Maximize reactant solubility and facilitate product formation.Screen solvents like pyridine, DMF, and acetonitrile.
Base/Catalyst Accelerate the condensation reaction.Titrate amounts of triethylamine or piperidine.

Development of Functionalized Derivatives of this compound for Bioconjugation and Materials Science Research

The utility of this compound in research is greatly expanded by converting its native carboxylic acid group into a variety of reactive moieties. baseclick.eu These derivatives allow for covalent attachment to biomolecules and materials.

Amine-Reactive Derivatives: The most common strategy for labeling proteins and other amine-containing molecules is to activate the dye's carboxylic acid. aatbio.comthermofisher.com This creates an electrophilic center that readily reacts with nucleophilic primary amines to form a stable amide bond. nih.gov

N-Hydroxysuccinimide (NHS) Esters: The carboxylic acid is reacted with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC). The resulting NHS ester is a stable, amine-reactive product. biotium.com

Carboxylic Acid-Reactive Derivatives: To label molecules containing carboxylic acids (e.g., certain proteins or materials), the dye must be functionalized with a nucleophilic group, such as a primary amine or a hydrazide. lumiprobe.com

Amine Derivatives: An amine-functionalized version can be synthesized by introducing a protected amine group on one of the indole precursors. Alternatively, the existing carboxylic acid can be coupled to a diamine linker using carbodiimide chemistry.

Hydrazide Derivatives: As detailed in the next section, hydrazides can also react with carboxylic acids in the presence of an activator like EDAC. interchim.fr

Reactive MoietyTarget Functional GroupActivating ReagentsResulting Linkage
NHS Ester Primary Amine (-NH₂)DCC, EDAC, N-hydroxysuccinimideAmide Bond
Hydrazide Carboxylic Acid (-COOH)EDACAcylhydrazide Bond

Maleimide (B117702) Derivatives for Thiol Labeling: Maleimides are highly specific reagents for labeling sulfhydryl (thiol) groups, which are found in cysteine residues of proteins. nih.govlumiprobe.comlumiprobe.com The reaction proceeds via a Michael addition to form a stable thioether bond. To prepare a maleimide derivative of this compound, an amine-functionalized version of the dye is first synthesized and then reacted with a maleimide-containing reagent, such as maleic anhydride or an NHS-ester of a maleimido-alkanoic acid. nih.govthermofisher.com

Hydrazide Derivatives for Aldehyde/Ketone Labeling: Hydrazide groups react with aldehydes and ketones to form stable hydrazone linkages. biotium.comnih.govbiotium.com This is a common method for labeling glycoproteins after periodate (B1199274) oxidation, which converts cis-diols in sugar moieties into aldehydes. thermofisher.com The hydrazide derivative of this compound is synthesized directly from its carboxylic acid by reacting it with hydrazine or tert-butyl carbazate (B1233558) followed by deprotection.

Click chemistry provides a powerful tool for highly specific and efficient bioconjugation under mild conditions. thermofisher.comresearchgate.net The most common form is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). To make this compound "clickable," it must be functionalized with either an azide (B81097) or an alkyne group. mdpi.comnih.gov

Synthesis of Azide/Alkyne Derivatives: An amine-functionalized version of the dye can be reacted with an alkyne- or azide-containing NHS ester. Alternatively, the dye's carboxylic acid can be coupled to an amine-containing alkyne or azide linker using carbodiimide chemistry. This creates a versatile probe that can be conjugated to any molecule bearing the complementary functional group.

DerivatizationReactive MoietyTarget GroupReaction Type
Thiol-Reactive MaleimideThiol (-SH)Michael Addition
Aldehyde-Reactive Hydrazide (-CONHNH₂)Aldehyde (-CHO)Hydrazone Formation
Click Chemistry Azide (-N₃) or Alkyne (≡CH)Alkyne or AzideCycloaddition

Purification Techniques and Characterization of Synthetic Intermediates in Academic Synthesis Protocols

Rigorous purification and characterization are essential to confirm the identity and purity of synthetic intermediates and the final dye products. researchgate.netresearchgate.net

Purification Techniques: Due to the ionic nature of cyanine dyes and their intermediates, chromatographic techniques are most effective.

Column Chromatography: Silica gel chromatography is often used for less polar, uncharged intermediates. nih.gov For charged species, reversed-phase chromatography (e.g., using C18-functionalized silica) is more suitable.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the gold standard for purifying fluorescent dyes. It offers high resolution, allowing for the separation of the desired product from unreacted starting materials and side products. tandfonline.com

Other Methods: Techniques like dialysis or size-exclusion chromatography can be useful for removing small molecule impurities from dye-biomolecule conjugates. researchgate.net

Characterization of Intermediates: A suite of analytical techniques is employed to confirm the structure of each synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure and confirm the successful addition of functional groups. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides an accurate molecular weight, confirming the elemental composition of the synthesized compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of key functional groups (e.g., C=O in carboxylic acids, N=N in azo compounds if they were present) by observing their characteristic vibrational frequencies. researchgate.net

UV-Visible Spectroscopy: This technique is used to determine the absorption and emission maxima of the final dye and to monitor the progress of the final condensation reaction, as the formation of the extended conjugated system results in a significant red-shift in absorption.

TechniqueInformation ProvidedApplication Stage
¹H and ¹³C NMR Detailed molecular structure, proton/carbon environment.Intermediates & Final Product
Mass Spectrometry Molecular weight and elemental formula.Intermediates & Final Product
FTIR Spectroscopy Presence of specific functional groups.Intermediates
UV-Vis Spectroscopy Absorption/Emission maxima, reaction monitoring.Final Product & Reaction Monitoring
HPLC Purity assessment and purification.Final Product

Rational Design Principles for Tuning Photophysical Characteristics through Chemical Structure Modification

The ability to rationally design fluorescent dyes like those in the orange-emitting rhodamine class is crucial for developing probes tailored to specific research applications. nih.govrsc.org By systematically modifying the core chemical structure, key photophysical properties—such as absorption and emission maxima (λ_abs_ / λ_em_), fluorescence quantum yield (Φ_f_), fluorescence lifetime (τ), and photostability—can be precisely tuned. nih.govuni-muenchen.de The fundamental structure of these dyes, typically a xanthene core with amino groups at the 3' and 6' positions and a pendant meso-phenyl ring, offers several sites for chemical modification.

A central principle in the design of rhodamine-type dyes is the control of the equilibrium between the fluorescent, zwitterionic form and a non-fluorescent, lipophilic lactone form. springernature.comnih.gov This equilibrium (K_L–Z_) is highly sensitive to the chemical environment and structural modifications, particularly on the meso-phenyl ring. nih.govbiorxiv.org Dyes with a high K_L–Z_ exist predominantly as the fluorescent zwitterion, while those with a low K_L–Z_ favor the non-fluorescent lactone, a property exploited in "fluorogenic" probes that light up upon binding to a target. biorxiv.org

Key strategies for structural modification include:

Substitution on the Xanthene Amino Groups: Altering the substituents on the nitrogen atoms of the xanthene core directly influences the electron-donating character of the amino groups. Increasing the length of alkyl chains or incorporating them into rigid ring structures can lead to a bathochromic (red) shift in both absorption and emission spectra. researchgate.netresearchgate.net For example, replacing simple dimethylamino groups with azetidine (B1206935) rings can restrict bond rotation, which in turn reduces non-radiative decay pathways and significantly enhances the fluorescence quantum yield and brightness. nih.govacs.org

Modification of the meso-Phenyl Ring: The pendant phenyl ring provides a versatile handle for tuning the dye's properties. Adding electron-withdrawing groups, such as fluorine atoms, to this ring can lower the pKa of the carboxylic acid moiety. nih.gov This modification favors the open, fluorescent zwitterionic form, thereby increasing the quantum yield and molar absorptivity in aqueous solutions. nih.govacs.org This strategy is particularly effective for red-shifted dyes that are otherwise prone to forming the non-fluorescent lactone. nih.gov

Halogenation of the Xanthene Core: Introducing fluorine atoms directly onto the xanthene skeleton at the 2' and 7' positions is another powerful strategy. researchgate.net This modification can increase the dye's quantum yield and photostability. researchgate.netresearchgate.net Fluorination can also be used to fine-tune the spectral properties and has been shown to create dyes with relatively long excited-state lifetimes (>3 ns). researchgate.net

The following tables summarize the effects of specific structural modifications on the photophysical properties of rhodamine-type dyes, providing a quantitative basis for the rational design of new fluorescent probes.

Table 1: Effect of meso-Phenyl Ring Fluorination on Si-Rhodamine Dyes This table illustrates how adding fluorine atoms to the pendant phenyl ring of silicon-rhodamine dyes increases the equilibrium constant (K_L–Z_), leading to higher molar absorptivity (ε) and a red-shift in absorption maxima (λ_abs_).

CompoundParent Dye (λ_abs)Fluorinated Analog (λ_abs_)K_L–Z_ (Parent)K_L–Z_ (Fluorinated)ε (Parent, M⁻¹cm⁻¹)ε (Fluorinated, M⁻¹cm⁻¹)
JF₆₄₆ vs. JF₆₆₉ 646 nm669 nm0.00140.2625,600112,000

Data sourced from Grimm et al. (2020) nih.govbiorxiv.org

Table 2: Influence of Xanthene and Amino Group Modifications on Photophysical Properties This table demonstrates how various substitutions on the core rhodamine structure affect key spectral properties. Modifications range from altering the amino groups to direct fluorination of the xanthene ring.

Compound IDKey Structural Modificationλ_abs (nm)λ_em_ (nm)Quantum Yield (Φ_f_)
Rhodamine B N,N'-diethyl groups5565750.31
Rhodamine 101 Rigidized N-alkyl groups5745930.90
JF₅₄₉ N,N'-bis(azetidinyl) groups5495710.88
JF₅₂₅ N,N'-bis(3,3-difluoroazetidinyl)5255480.43
JF₅₅₂ 2',7'-difluoro, N,N'-bis(azetidinyl)5525730.61

Data compiled from various sources for comparative purposes. nih.govresearchgate.netnih.gov

Advanced Photophysical Characterization and Mechanistic Research

Time-Resolved Fluorescence Spectroscopy for Investigating Excited-State Processes in Research

Time-resolved fluorescence spectroscopy provides dynamic information about the excited state of a fluorophore, complementing the steady-state view offered by absorption and emission spectra. unige.ch These techniques measure the decay of fluorescence intensity over time after a pulse of excitation light.

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful imaging technique that creates contrast based on the fluorescence lifetime of the fluorophore at each pixel of an image. setabiomedicals.comleica-microsystems.comhamamatsu.com The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. leica-microsystems.com

A key advantage of FLIM is that the fluorescence lifetime is an intrinsic property of the fluorophore and its immediate environment, and is largely independent of fluorophore concentration, photobleaching, and excitation light intensity. setabiomedicals.comedinst.com This makes FLIM a robust method for probing the local microenvironment within complex biological systems. renishaw.com Changes in environmental parameters such as ion concentration, pH, oxygen concentration, and molecular binding can all lead to measurable changes in the fluorescence lifetime. leica-microsystems.comrenishaw.com

FLIM can be performed in either the time domain (e.g., using time-correlated single photon counting, TCSPC) or the frequency domain. setabiomedicals.com In research, FLIM is widely used for applications such as FRET imaging to study molecular interactions and for sensing the physiological state of cells. setabiomedicals.comrenishaw.com

Table 2: Typical Fluorescence Lifetime Data

FluorophoreEnvironmentFluorescence Lifetime (ns)
Fluorescent Orange 547Aqueous Buffer~1-3
This compoundBound to Protein~2-4
Rhodamine BEthanol1.7
Acridine (B1665455) OrangeBound to DNA5.0

This table includes representative fluorescence lifetime values. The values for this compound are estimates based on typical cyanine (B1664457) dyes and can vary with the specific conjugate and environment.

Fluorescence anisotropy measures the extent of polarization of the emitted fluorescence. horiba.com When a population of fluorophores is excited with polarized light, the emitted light will also be polarized to some degree. However, rotational diffusion of the fluorophore during the excited-state lifetime will cause depolarization of the emission. horiba.com

Time-resolved fluorescence anisotropy decay measurements monitor the change in anisotropy over time following a pulsed excitation. nih.goviss.com This decay is directly related to the rotational motion of the fluorophore. nih.gov For a small, freely rotating molecule, the anisotropy will decay rapidly. If the fluorophore is attached to a larger macromolecule, its rotation will be slower, and the anisotropy will decay more slowly. github.io

This technique is a powerful tool for studying the size and shape of macromolecules, as well as molecular binding events and conformational changes in proteins and other biological assemblies. nih.govgithub.ionih.gov The rotational correlation time, a parameter extracted from the anisotropy decay curve, provides quantitative information about the rotational diffusion of the fluorescently labeled species. iss.com

Photostability and Photoblinking Mechanisms Under Intense Illumination for Research Applications

For many fluorescence microscopy applications, particularly those involving single-molecule imaging or long-term tracking, the photostability of the fluorophore is a critical parameter. uni-muenchen.denih.gov Intense illumination can lead to two primary phenomena that limit the utility of a fluorophore: photoblinking and photobleaching.

Photoblinking: This is a reversible process where the fluorophore transiently enters a non-fluorescent dark state, causing the fluorescence to turn "off" and "on" intermittently. mdpi.com These dark states can be, for example, long-lived triplet states or radical ion states. While often considered a nuisance, photoblinking can be exploited in certain super-resolution microscopy techniques. nih.gov

Photobleaching: This is the irreversible destruction of the fluorophore's chemical structure, leading to a permanent loss of fluorescence. mdpi.com It often proceeds from the reactive triplet state, where the fluorophore can react with molecular oxygen or other species in its environment. uni-muenchen.de

The photostability of a dye like this compound is influenced by its chemical structure and the surrounding environment. Research efforts focus on developing strategies to improve photostability, such as the use of oxygen scavenging systems and triplet state quenchers in the imaging buffer. nih.gov Understanding the mechanisms of photoblinking and photobleaching is essential for designing more robust fluorophores and for optimizing imaging conditions to maximize the number of photons collected before the dye is rendered non-fluorescent. uni-muenchen.demdpi.com

Strategies for Mitigating Photobleaching and Enhancing Photostability in Advanced Imaging

Photobleaching, the irreversible destruction of a fluorophore's fluorescent capability due to photon-induced chemical damage, is a critical limitation in fluorescence microscopy. evidentscientific.com The process often begins with the fluorophore entering an excited triplet state from the excited singlet state. nih.gov In this long-lived triplet state, the molecule is highly reactive and can interact with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that permanently damage the dye. evidentscientific.comnih.gov For rhodamine dyes, which are structurally related to many commercial fluorophores, photobleaching can also occur via a two-step process where a second photon is absorbed from the excited state, leading to higher excited states and subsequent destruction. nih.gov This process becomes significant at high laser irradiances (above 10³ W/cm²). nih.gov

Several strategies are employed to mitigate photobleaching and enhance the photostability of fluorescent probes like this compound.

Chemical Modification: The intrinsic photostability of a dye can be enhanced through chemical modification. For instance, fluorination of the rhodamine scaffold has been shown to increase resistance against photobleaching under the high-intensity light used in techniques like STED microscopy. google.com Sulfonation not only improves water solubility but can also reduce aggregation-induced quenching and increase photostability. google.com

Use of Antifade Reagents: A common and effective strategy is the addition of antifade agents or mounting media. These formulations often contain components that reduce photobleaching by scavenging ROS. One approach, known as the ROXS (reducing and oxidizing system), uses a combination of a reductant and an oxidant to depopulate the reactive triplet state through electron transfer reactions, thereby preventing the formation of ROS. uni-muenchen.de Commercial antifades like Vectashield and Ibidi-MM have been shown to increase the photobleaching resistance of various dyes, including those in the orange-red emission range like Cy3B, by factors of 1.6 to 2.1. uni-muenchen.de

Triplet State Quenchers (TSQs): Directly conjugating TSQs, such as cyclooctatetraene (B1213319) (COT), to the fluorophore scaffold is a more recent strategy. acs.org This intramolecular approach has been shown to render rhodamine dyes less phototoxic by quenching the excited triplet state before it can generate ROS. acs.org This method can extend the duration of time-lapse imaging by approximately five times compared to the unmodified dye. acs.org

The following table summarizes the performance of different antifade agents on various fluorescent dyes, providing insight into strategies that could be applicable to this compound.

Fluorescent DyeAntifade MediumMean Bleaching Lifetime Increase (Factor)Reference
Cy3BROXS (AA/MV)~1.6 uni-muenchen.de
Cy3BIbidi-MM~1.8 uni-muenchen.de
Cy3BVectashield~2.0 uni-muenchen.de
Cy3BROXS (TX/TQ)~2.1 uni-muenchen.de
ATTO 647NROXS (AA/MV)>10 uni-muenchen.de
ATTO 647NVectashield~1.5 uni-muenchen.de

Table created using data from reference uni-muenchen.de. ROXS (AA/MV) refers to a system with ascorbic acid and methyl viologen; ROXS (TX/TQ) uses Trolox and Trolox-quinone.

Understanding Photoblinking Kinetics for Super-Resolution Microscopy Research

Super-resolution microscopy techniques like STORM (Stochastic Optical Reconstruction Microscopy) and dSTORM rely on the controlled, stochastic switching of individual fluorophores between a fluorescent 'on' state and a non-fluorescent 'off' state. nih.gov This "photoblinking" allows for the temporal separation of signals from spatially overlapping molecules, enabling image reconstruction with a resolution far beyond the diffraction limit. nih.govresearchgate.net

The mechanism of photoblinking for many standard organic dyes, such as cyanines, involves light-induced switching into long-lived metastable dark states. researchgate.net For dSTORM, this is often achieved by using a specific imaging buffer, typically containing a thiol-containing reducing agent like β-mercaptoethylamine (MEA). researchgate.net The process generally involves:

Excitation of the fluorophore to the singlet excited state (S1).

Intersystem crossing to the triplet state (T1).

Reduction of the triplet state by the thiol, forming a radical anion dark state.

Spontaneous re-oxidation of the radical anion back to the fluorescent ground state (S0).

The kinetics of this blinking—specifically the on-time (τ_on) and off-time (τ_off)—are crucial for high-quality super-resolution imaging. biorxiv.org Fast switching rates are desirable for live-cell imaging to minimize motion artifacts. oxinst.com For example, the carbocyanine dye DiI was found to exhibit reversible photoswitching that allowed for the capture of STORM images of live neurons in 15 seconds or less. oxinst.com Some commercially available probes, like MitoTracker Orange, have also been identified as effective photoswitchable probes for STORM, capable of being switched off by 561 nm light and reactivated by 405 nm light. oxinst.com

The photophysical behavior of these probes can be controlled by various mechanisms, including light-induced interconversion between spectroscopic states and chemically mediated blinking. biorxiv.org The development of probes with high contrast between on and off states and resistance to photobleaching is essential for advancing live-cell time-course imaging. biorxiv.org

Solvatochromic and Environmental Sensitivity Studies in Model Systems for Mechanistic Insights

Solvatochromism is the phenomenon where a substance's color, or more broadly its absorption and emission spectra, changes with the polarity of the solvent. wikipedia.org This effect arises because changes in solvent polarity can differentially stabilize the electronic ground and excited states of the fluorophore, altering the energy gap between them. wikipedia.org Such studies provide deep mechanistic insights into a dye's photophysics and its utility as an environmental sensor.

Effects of Solvent Polarity and Viscosity on Spectral Characteristics

The fluorescence properties of many dyes are highly sensitive to their local microenvironment. For dyes with intramolecular charge-transfer (ICT) character, an increase in solvent polarity typically leads to a bathochromic (red) shift in the emission spectrum. This is because the excited state, which often has a larger dipole moment, is stabilized more by polar solvents than the ground state.

Research on rhodamine B, a xanthene dye, has provided detailed insights into these effects. Studies in a series of normal alcohols showed that the variation in non-radiative decay rates was primarily due to changes in solvent polarity rather than viscosity. aip.orgresearchgate.net The mechanism involves a transition from an excited planar state to a non-fluorescent "twisted" intramolecular charge-transfer (TICT) state. aip.orgscispace.com Solvent polarity affects the energy barrier for this transition. aip.orgscispace.com

Viscosity can also play a role, particularly for dyes that undergo significant conformational changes upon excitation. Increased viscosity can hinder molecular rotation, restricting non-radiative decay pathways and thus enhancing fluorescence quantum yield. nih.gov For some coumarin-rhodamine hybrids, fluorescence emission was enhanced with increasing solvent polarity and viscosity. nih.gov However, for rhodamine B in certain solvent systems, the excited-state lifetimes were found to be essentially independent of solvent viscosity, indicating that polarity was the dominant factor. aip.orgresearchgate.net

The table below shows the effect of solvent polarity on the photophysical parameters of Methyl Orange, illustrating typical solvatochromic behavior.

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)
Dioxane2.24255475451
Chloroform4.84255505565
Ethyl Acetate6.04205525913
Propanol20.14205606238
Ethanol24.64205656445
Methanol32.74205706649
Water80.14645804305

Table adapted from data in reference researchgate.net.

pH Sensitivity and Ion Effects on Fluorescence Quenching Mechanisms in Research

The fluorescence of many dyes is sensitive to pH and the presence of specific ions. This sensitivity can be harnessed for sensing applications but must also be characterized to ensure measurement accuracy in biological systems. usda.govthermofisher.com

pH Sensitivity: The fluorescence of a probe can be modulated by pH through protonation or deprotonation of functional groups on the fluorophore. researchgate.net This can alter the electronic structure, often by suppressing or enabling processes like Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT). nih.govacs.org For example, certain aza-BODIPY dyes show very low fluorescence at physiological pH (~7.4) but become highly fluorescent in acidic environments (pKa values of 6.2-6.6) as protonation suppresses PET/ICT quenching. nih.govacs.org Conversely, the fluorescence of dyes like Fluorescein (B123965) and Pyranine increases significantly as pH rises from ~7 to ~8.4. usda.gov It is crucial to match the indicator's pKa to the pH of the experimental system for quantitative measurements. thermofisher.com

Ion Effects and Fluorescence Quenching: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. wikipedia.org It can be caused by interactions with various molecules, including ions. Common quenching mechanisms include:

Collisional (Dynamic) Quenching: Occurs when the excited fluorophore collides with a quencher molecule (e.g., iodide ions, molecular oxygen), which facilitates a non-radiative return to the ground state. wikipedia.orgfiveable.me This process affects the fluorescence lifetime. fiveable.me

Static Quenching: Involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher (e.g., heavy metal ions). wikipedia.orgfiveable.me This mechanism does not alter the lifetime of the uncomplexed, fluorescent molecules. fiveable.me

Inner Filter Effect (IFE): A type of quenching where the quencher absorbs either the excitation or emission light of the fluorophore. mdpi.com This was identified as the primary quenching mechanism for certain graphene quantum dots by Fe³⁺ ions. mdpi.com

Heavy metal ions are well-known quenchers. acs.org For instance, the fluorescence of the Red Fluorescent Protein (DsRed) is effectively quenched by Cu²⁺ ions through a static quenching mechanism, indicating the formation of a protein-copper complex. nih.gov The chloride ion is a known quencher for quinine (B1679958) fluorescence. wikipedia.org

Methodologies for Quantum Yield Determination of Research-Grade Samples

The fluorescence quantum yield (Φf or QY) is a fundamental parameter that measures the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. atto-tec.comuci.edu A high quantum yield is a desirable characteristic for fluorescent probes used in imaging.

The determination of Φf can be performed using absolute or relative methods. nih.gov

Absolute Methods: These methods directly measure the photons emitted versus absorbed without reference to a standard. Techniques include using an integrating sphere or calorimetric methods like thermal lensing. optica.orgkobv.de An integrating sphere collects all light emitted from the sample, allowing for a direct comparison of the number of emitted photons to the number of absorbed photons. kobv.de While accurate, these methods require specialized and calibrated equipment. nih.govkobv.de

Relative Methods: This is the more common approach, where the fluorescence intensity of the unknown sample is compared to that of a well-characterized fluorescence standard with a known quantum yield. atto-tec.comuci.edu The most reliable version of this method involves measuring the absorbance and integrated fluorescence intensity for a series of dilute solutions of both the sample and the standard. uci.edu The quantum yield of the unknown sample (Φ_x) can be calculated using the following equation:

Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x² / n_st²)

Where:

Φ_st is the quantum yield of the standard.

Grad_x and Grad_st are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

n_x and n_st are the refractive indices of the sample and standard solutions, respectively. uci.edu

To ensure accuracy in the relative method, several factors must be considered:

Solutions must be optically dilute (typically absorbance < 0.1 at the excitation wavelength) to avoid inner filter and self-absorption effects. uci.edu

The standard should have absorption and emission profiles similar to the sample. For an orange-emitting dye, standards like Rhodamine 6G are often used. atto-tec.com

Measurements for the sample and standard should be performed under identical instrument settings. uci.edu

The following table lists common quantum yield standards used for relative determinations.

Fluorophore StandardSolventExcitation (nm)Emission (nm)Quantum Yield (Φf)
Quinine Sulfate0.1 M H₂SO₄3504500.53
Coumarin 1Ethanol3734500.73
Fluorescein0.1 M NaOH4965210.95
Rhodamine 6GEthanol5285510.95
Rhodamine 101Ethanol5705950.96
Cresyl VioletMethanol5806200.54

Table compiled from multiple sources and general spectroscopic knowledge.

Molecular Interactions and Bioconjugation Methodologies in Advanced Biological Research

Covalent Labeling Strategies for Proteins, Nucleic Acids, and Lipids in Research Applications.interchim.frnih.gov

Covalent labeling is a foundational technique in molecular biology, enabling the stable attachment of fluorescent probes like Fluorescent orange 547 to biomolecules. nih.gov This process allows for the visualization and tracking of proteins, nucleic acids, and lipids within complex biological systems. The choice of labeling strategy depends on the target biomolecule and the specific functional groups available for conjugation. thermofisher.com

Lysine (B10760008) and Cysteine Residue-Specific Labeling Techniques.uzh.ch

Proteins offer several reactive sites for covalent modification, with lysine and cysteine residues being the most common targets for fluorescent labeling. jenabioscience.com

Lysine Labeling: The primary amino groups of lysine residues are common targets for labeling. jenabioscience.com Amine-reactive derivatives of fluorescent dyes, such as N-hydroxysuccinimide (NHS) esters, readily react with these groups to form stable covalent bonds. jenabioscience.comeurogentec.com This method is widely used due to the abundance of lysine residues on the surface of most proteins. jenabioscience.com For instance, a typical protocol for labeling Immunoglobulin G (IgG) involves reacting the protein with a succinimidyl ester form of a dye at a specific molar ratio. eurogentec.com The resulting conjugate's degree of substitution (DOS), which is the number of dye molecules per protein, is a critical parameter for ensuring effective labeling without compromising protein function. eurogentec.com An optimal DOS generally falls between 2 and 4 moles of dye per mole of protein. eurogentec.com

Cysteine Labeling: Labeling at cysteine residues offers a more site-specific approach due to the lower abundance and often strategic location of these residues within a protein's structure. uzh.chjenabioscience.com Maleimide-functionalized fluorophores are commonly used to target the thiol group of cysteine residues. uzh.ch This strategy is particularly valuable for single-molecule Förster Resonance Energy Transfer (FRET) experiments where precise placement of donor and acceptor dyes is crucial. uzh.ch By introducing cysteine residues at specific sites through mutagenesis, researchers can achieve highly controlled labeling. uzh.chnih.gov

Table 1: Comparison of Lysine and Cysteine Labeling Strategies

Feature Lysine Labeling Cysteine Labeling
Target Residue Lysine Cysteine
Reactive Group Primary amine (-NH2) Thiol/Sulfhydryl (-SH)
Common Reagent N-hydroxysuccinimide (NHS) ester Maleimide (B117702)
Specificity Generally less specific due to high abundance of lysines More site-specific due to lower abundance of cysteines

| Application | General protein labeling, immunofluorescence | Site-specific labeling, FRET studies, protein dynamics |

DNA and RNA Labeling Methodologies for Genomic and Transcriptomic Research.nih.gov

The covalent labeling of nucleic acids is essential for a wide range of applications, including gene expression analysis, in situ hybridization, and single-molecule studies. nih.govnih.gov Various chemical methods have been developed to attach fluorescent dyes to DNA and RNA. nih.gov

One common approach involves the introduction of reactive aldehyde groups into the nucleic acid structure. nih.gov For DNA, this can be achieved through partial depurination, while for RNA, the 3'-terminal ribonucleoside can be oxidized using sodium periodate (B1199274). nih.gov These aldehyde groups can then be coupled with fluorescent labels containing a hydrazine (B178648) group. nih.gov Alternatively, primary amine groups can be introduced and subsequently reacted with isothiocyanate or succinimide (B58015) derivatives of fluorescent dyes. nih.gov

SYTOX Orange, a dye with similar spectral properties to this compound (excitation/emission maxima of 547/570 nm), is known to bind to DNA and is used to identify nonviable cells. nih.gov While direct covalent labeling kits for "this compound" for nucleic acids are not explicitly detailed in the provided context, the principles of nucleic acid labeling suggest that appropriately functionalized derivatives could be used in such methodologies. nih.govresearchgate.net

Lipid Bilayer Incorporation and Membrane Dynamics Studies in Model Systems.biorxiv.org

Investigating the dynamics and organization of lipid bilayers is crucial for understanding cellular processes. nih.gov Fluorescently labeled lipids are instrumental in these studies, allowing for the visualization of membrane domains and the tracking of lipid movement. biorxiv.orgnih.gov

The incorporation of fluorescent probes into lipid membranes can be achieved by synthesizing lipid analogues where a fluorophore is attached to the lipid headgroup or acyl chain. biorxiv.org However, the size of the fluorophore can perturb the natural behavior of the lipid. biorxiv.org To mitigate this, inert linkers like polyethylene (B3416737) glycol (PEG) are often inserted between the lipid and the dye. biorxiv.org

While the direct covalent incorporation of "this compound" into lipid bilayers for dynamics studies is not explicitly described, the principles of membrane probe design are well-established. mdpi.commdpi.com For example, fluorescent probes can be designed to interact non-covalently with specific lipid components, such as the interaction of 10-N-nonyl acridine (B1665455) orange (NAO) with cardiolipin (B10847521) in bacterial membranes. mdpi.com A strategy for the non-selective covalent labeling of a variety of membrane proteins involves using probes that first interact non-covalently with the lipids of the plasma membrane. acs.org

Non-Covalent Interactions and Binding Affinity Studies in Research Contexts.bmbreports.orgnih.gov

Non-covalent interactions are fundamental to many biological processes, including ligand-receptor binding and the formation of macromolecular complexes. nih.gov Fluorescent probes play a critical role in studying these interactions, often through methods that detect changes in fluorescence upon binding. uea.ac.uk

High-Throughput Screening for Ligand Binding Using this compound.nih.gov

High-throughput screening (HTS) is a key technology in drug discovery, enabling the rapid testing of large compound libraries for biological activity. nih.gov Fluorescence-based assays are a mainstay of HTS due to their sensitivity and amenability to automation. uah.es

Fluorescent intercalator displacement (FID) assays are a cost-effective and high-throughput method for screening compounds that bind to specific DNA structures. uea.ac.uk This assay relies on a fluorescent probe that binds non-covalently to the DNA and is displaced by a competing ligand, leading to a change in fluorescence. uea.ac.uk While thiazole (B1198619) orange has been used for this purpose with i-motif DNA, a similar principle could be applied with other fluorescent dyes. uea.ac.uk

In the context of HTS, it is crucial to be aware of potential assay interference from fluorescent compounds in the screening library. nih.gov Compounds that fluoresce in the same spectral range as the assay probe can lead to false-positive results. nih.gov Therefore, orthogonal assays are often necessary to validate initial hits. nih.gov

Förster Resonance Energy Transfer (FRET) as a Tool for Conformational Dynamics Research.nih.govresearchgate.net

Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the nanometer scale, making it an invaluable tool for studying the conformational dynamics of biomolecules. nih.govsapub.org FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. nih.gov The efficiency of this energy transfer is exquisitely sensitive to the distance between the two dyes, typically in the range of 1-10 nm. researchgate.net

By labeling a biomolecule with a suitable donor-acceptor pair, researchers can monitor changes in conformation in real-time. nih.govembopress.org Single-molecule FRET (smFRET) allows for the observation of these dynamics at the level of individual molecules, revealing transient states and dynamic pathways that are obscured in ensemble measurements. sapub.orgembopress.org

The selection of the FRET pair is critical, requiring significant spectral overlap between the donor's emission and the acceptor's absorption spectra. nih.gov this compound, with its excitation maximum around 548 nm and emission maximum around 567 nm, can potentially serve as an acceptor in a FRET pair with a suitable blue or green emitting donor. sigmaaldrich.com For instance, the monomeric Kusabira Orange 2 (mKO2), with similar spectral properties, has been successfully used as a FRET acceptor. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
SYTOX Orange
N-hydroxysuccinimide (NHS)
Immunoglobulin G (IgG)
10-N-nonyl acridine orange (NAO)
Thiazole orange

Site-Specific Bioconjugation Techniques for Precise Molecular Tagging in Research

The precise attachment of fluorescent probes to specific sites on a biomolecule is crucial for accurately studying its structure, function, and dynamics. Site-specific bioconjugation techniques offer a significant advantage over random labeling methods, which can lead to heterogeneous products with compromised biological activity. nih.govnih.gov These advanced methods enable the introduction of a single fluorescent label at a predetermined location, ensuring homogeneity and preserving the native function of the target molecule. nih.govnih.gov

Genetic Encoding of Unnatural Amino Acids for Targeted Labeling

A powerful strategy for achieving site-specific protein labeling is the genetic incorporation of unnatural amino acids (UAAs). nih.govfrontiersin.org This technique expands the genetic code to include amino acids with bioorthogonal functional groups, which are chemical moieties that are inert within biological systems but can be selectively reacted with a complementary functional group on a probe molecule. nih.gov

The process involves the use of an engineered orthogonal aminoacyl-tRNA synthetase (AARS) and its cognate tRNA pair. nih.gov This engineered pair recognizes a unique codon (often a stop codon like TAG) and incorporates the desired UAA at that specific site during protein translation. acs.org The UAA contains a reactive handle, such as an azide (B81097), alkyne, or cyclopropene, which does not react with any native cellular components. nih.govacs.org This bioorthogonal handle can then be specifically targeted with a fluorescent dye, like this compound, that has been modified with a complementary reactive group (e.g., an alkyne for an azide-UAA via click chemistry). nih.govnih.gov

This method offers unparalleled precision in placing the fluorescent label, allowing researchers to probe specific domains or monitor distinct conformational changes within a protein. frontiersin.org The small size of the UAA and its specific placement minimize potential perturbations to the protein's structure and function, which can be a limitation of larger fluorescent protein tags. frontiersin.orgnih.gov

Table 1: Examples of Unnatural Amino Acids and Their Bioorthogonal Reactions for Labeling

Unnatural Amino Acid (UAA)Bioorthogonal ReactionReactive Partner on Fluorophore
p-Azidomethyl-L-phenylalanine (pAMF)Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)Alkyne or Strained Alkyne (e.g., cyclooctyne)
Propargyl-L-lysineCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide
Cyclopropene-lysineInverse-electron-demand Diels-Alder CycloadditionTetrazine
Norbornene-lysineInverse-electron-demand Diels-Alder CycloadditionTetrazine

This table provides illustrative examples of UAAs and the corresponding bioorthogonal chemistry used to attach fluorescent probes. nih.govacs.org

Enzymatic Bioconjugation Approaches (e.g., Sortase, Transglutaminase)

Enzymatic methods provide another highly specific avenue for labeling proteins with fluorescent probes. These techniques utilize enzymes that recognize specific peptide sequences and catalyze the formation of a covalent bond between the protein and a label. nih.govacs.org

Sortase-Mediated Ligation: Sortase A (SrtA), a transpeptidase from Staphylococcus aureus, recognizes a specific sorting motif, typically LPXTG (where X is any amino acid), at the C-terminus of a target protein. bio-connect.nlnih.gov SrtA cleaves the peptide bond between the threonine and glycine (B1666218) residues and subsequently ligates a nucleophile containing an N-terminal oligo-glycine (Gly)n motif. bio-connect.nl For fluorescent labeling, a peptide modified with a fluorescent dye (like this compound) and an N-terminal (Gly)n sequence can be efficiently and site-specifically attached to the target protein. nih.govnih.gov This method is robust and can be performed under mild conditions, preserving the protein's integrity. nih.gov The sortase-tag expressed protein ligation (STEPL) technique even allows for simultaneous purification and conjugation. nih.govresearchgate.net

Transglutaminase-Mediated Labeling: Transglutaminases (TGases) are enzymes that catalyze the formation of an isopeptide bond between the γ-carboxyamide group of a glutamine (Gln) residue and the primary amine of a substrate, often a lysine (Lys) residue. oup.comamerigoscientific.com Microbial transglutaminase (mTG) is particularly useful for bioconjugation due to its broad substrate specificity and calcium independence. amerigoscientific.comrsc.org Proteins can be engineered with short peptide tags containing a reactive Gln, which mTG can then specifically modify with an amine-containing fluorescent probe. rsc.org Alternatively, mTG can sometimes modify a single, accessible native Gln residue on an antibody, such as Gln295 in the Fc region, providing a route to label native antibodies site-specifically. researchgate.net

Table 2: Comparison of Enzymatic Bioconjugation Methods

EnzymeRecognition SiteLabel RequirementKey Advantages
Sortase A C-terminal LPXTG motifN-terminal (Gly)n-modified probeHigh specificity, C-terminal labeling, can combine purification and labeling. nih.govbio-connect.nl
Transglutaminase Glutamine (Gln) residue (often in a specific peptide tag)Primary amine-modified probeCan label at internal sites, can modify native proteins if a reactive Gln is present. oup.comamerigoscientific.comrsc.org

This table summarizes the key features of Sortase A and Transglutaminase for site-specific fluorescent labeling.

Impact of Bioconjugation on the Photophysical Properties of this compound (Mechanistic Research Focus)

The covalent attachment of a fluorescent dye to a biomolecule can significantly alter its photophysical properties. cambridge.orgnih.gov While this compound is designed for fluorescence applications, its performance upon bioconjugation is dictated by a complex interplay of factors related to its local environment. researchgate.netresearchgate.net As a member of the cyanine (B1664457) dye family, its behavior is subject to well-studied photophysical phenomena that are directly influenced by its attachment to a protein. cambridge.orgnih.gov

The primary mechanism governing the fluorescence quantum yield of many cyanine dyes is the competition between fluorescence emission and non-radiative decay pathways, particularly cis-trans isomerization around the polymethine chain. cambridge.orgresearchgate.net In the unbound state in a non-viscous solution, the dye molecule can readily rotate around the double bonds in its polymethine bridge after excitation, leading to a non-fluorescent cis isomer and thus, a low quantum yield. cambridge.orgresearchgate.net

Mechanisms of Photophysical Changes upon Bioconjugation:

Steric Hindrance and Reduced Isomerization: When this compound is conjugated to a protein, the bulky biomolecule can sterically hinder the rotation required for cis-trans isomerization. cambridge.orgacs.org This restriction of molecular motion reduces the efficiency of this non-radiative decay pathway, forcing more of the excited-state molecules to relax via fluorescence emission. This typically results in a significant increase in the fluorescence quantum yield and lifetime of the dye upon conjugation. cambridge.orgresearchgate.net The degree of this enhancement is highly dependent on the specific attachment site and the local protein architecture. cambridge.org

Environmental Polarity and Viscosity: The local environment created by the protein surface also plays a crucial role. researchgate.netacs.org The polarity of the dye's immediate surroundings can influence the energy levels of its electronic states, potentially causing shifts in its absorption and emission spectra (solvatochromism). Furthermore, the increased local viscosity imposed by the protein matrix slows down the isomerization process, contributing to enhanced fluorescence. researchgate.netacs.org

Fluorescence Quenching Mechanisms: While conjugation often enhances fluorescence, quenching can also occur. This can happen through several mechanisms:

Photoinduced Electron Transfer (PeT): Quenching can occur if the dye is conjugated near certain amino acid residues, such as tryptophan, which can act as electron donors or acceptors. cambridge.org However, cyanine dyes like Cy3 and Cy5 are generally less susceptible to quenching by nucleobases and amino acids compared to other fluorophores. cambridge.org

Aggregation and Self-Quenching: If multiple dye molecules are attached in close proximity on a protein surface, they can form non-fluorescent H-aggregates or H-dimers. researchgate.netnih.gov This leads to self-quenching, where the excitation energy is transferred from a monomer to a non-emissive aggregate. researchgate.net This is a critical consideration when determining the optimal dye-to-protein labeling ratio.

Adduct Formation: Some cyanine dyes can react with thiol-containing compounds (like cysteine residues or reducing agents) to form non-fluorescent adducts, reversibly or irreversibly disrupting the conjugated π-electron system. nih.govnih.gov This can lead to photoswitching or photobleaching. nih.gov

Table 3: Predicted Photophysical Changes of this compound Upon Bioconjugation

PropertyChange Upon ConjugationUnderlying Mechanism
Fluorescence Quantum Yield Typically IncreasesRestriction of cis-trans isomerization by steric hindrance from the biomolecule. cambridge.orgresearchgate.net
Fluorescence Lifetime Typically IncreasesSlower non-radiative decay due to reduced isomerization. nih.gov
Absorption/Emission Maxima Potential Shift (Solvatochromism)Change in the polarity of the local microenvironment. acs.org
Photostability Can Increase or DecreaseIncreased stability if isomerization is inhibited; decreased stability if new photochemical reaction pathways (e.g., with nearby residues) are introduced. cambridge.orgnih.gov
Fluorescence Intensity Can Decrease at High Labeling RatiosSelf-quenching due to dye aggregation on the protein surface. researchgate.netnih.gov

This table outlines the likely effects of bioconjugation on the key photophysical properties of a cyanine dye like this compound, based on established research.

Applications of Fluorescent Orange 547 in Advanced Imaging and Sensing Research

Super-Resolution Microscopy Applications and Methodological Development

The advent of super-resolution microscopy (SRM) has revolutionized the study of subcellular structures by enabling the visualization of biological processes at the nanoscale. nih.gov These techniques bypass the diffraction limit of light, providing unprecedented detail of protein complexes, cytoskeletal networks, and other cellular components. nih.gov Fluorescent Orange 547 and similar dyes are integral to many of these methods.

Stimulated Emission Depletion (STED) Microscopy with this compound

Stimulated Emission Depletion (STED) microscopy is a super-resolution technique that achieves sub-diffraction resolution by selectively de-exciting fluorophores at the periphery of the excitation focus. sysy.comuchicago.edu This is accomplished using a second laser, the STED laser, which has a donut-shaped beam and a wavelength that can induce stimulated emission in the excited fluorophores, effectively silencing their fluorescence. uchicago.edu

This compound is particularly well-suited for STED microscopy in the orange fluorescent range. sigmaaldrich.com Dyes like abberior STAR ORANGE, which share spectral characteristics with this compound, are designed for optimal performance in two-color STED imaging, often paired with a red-emitting dye like STAR RED and a STED laser at 775 nm. sysy.com The high photostability and brightness of these orange dyes are crucial for withstanding the high laser powers used in STED and for generating high-quality, sharp images with minimal background. sysy.com For instance, a STED microscope might utilize a depletion laser at 660 nm to effectively deplete orange and yellow dyes. uchicago.edu The use of primary antibodies directly conjugated to such dyes can further enhance image sharpness by reducing linkage errors. sysy.com

Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) Implementations

Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) are single-molecule localization microscopy (SMLM) techniques that rely on the sequential activation and localization of individual fluorophores to reconstruct a super-resolved image. nih.govaxiomoptics.com In these methods, only a sparse subset of fluorophores is activated at any given time, allowing their positions to be determined with high precision. axiomoptics.comaip.org

While PALM typically employs photoactivatable fluorescent proteins (PA-FPs), STORM often utilizes organic dyes that can be induced to switch between fluorescent "on" and dark "off" states. nih.govaxiomoptics.com The photophysical properties of the fluorophore are critical for successful PALM and STORM imaging. High photostability is essential to allow for the repeated blinking of fluorophores, which is necessary for reconstructing a complete image. expertcytometry.com The number of photons emitted by a single fluorophore before it photobleaches also directly impacts the localization precision. axiomoptics.com

Although specific research explicitly detailing the use of "this compound" in PALM/STORM is not prevalent in the provided results, dyes with similar spectral properties are used. For example, dyes like Cy3B are high-performing red dyes for STORM. microscopyu.com The principle of these techniques relies on the ability to stochastically switch fluorophores on and off, a property that can be engineered into various dye structures.

Single-Molecule Localization Microscopy (SMLM) and Data Analysis Methodologies

Single-Molecule Localization Microscopy (SMLM) encompasses techniques like PALM and STORM and has become a powerful tool for studying molecular organization and stoichiometry in biological systems. nih.govaip.org These methods provide information at the molecular level, enabling researchers to count proteins and analyze their spatial relationships with nanometer precision. nih.govnih.gov

The process of SMLM involves several key steps:

Stochastic Activation: A small, random subset of fluorophores is activated in each imaging frame. aip.org

Localization: The precise coordinates of each activated fluorophore are determined by fitting its point spread function (PSF) to a mathematical model, typically a 2D Gaussian function. aip.org

Image Reconstruction: The final super-resolved image is constructed by accumulating the localizations from thousands of individual frames. axiomoptics.comaip.org

The accuracy of SMLM is highly dependent on the photophysical properties of the fluorescent probes and the stability of the imaging system. nih.govnih.gov Higher photon output from a fluorophore leads to more precise localization. nih.gov Advanced SMLM systems incorporate real-time drift correction to achieve stabilization of less than 1 nm, enabling distance measurements on the order of 1 to 20 nm. nih.gov

Data analysis is a critical component of SMLM. Algorithms are used to identify and localize single-molecule events, filter out noise, and correct for artifacts. aip.org The resulting list of fluorophore coordinates can be used not only to generate a high-resolution image but also for quantitative analyses, such as determining the number and density of molecules in a specific region of interest. nih.govaip.org

Quantitative Fluorescence Microscopy and Image Analysis Techniques in Research

Quantitative fluorescence microscopy aims to extract numerical data from images, moving beyond qualitative descriptions of protein localization to provide precise measurements of intensity, concentration, and spatial distribution. nih.gov This quantitative approach is crucial for understanding the dynamic and often subtle changes that occur within living cells. nih.gov

Colocalization Analysis and Spatial Relationship Studies in Research

Colocalization analysis is a widely used technique to determine the degree of spatial overlap between two or more different fluorescently labeled molecules within a cell. nih.govbiorxiv.orgnih.gov It provides insights into potential molecular interactions and the association of proteins with specific subcellular compartments. nih.govbiorxiv.org

The analysis is typically performed by acquiring images of two or more fluorophores in separate channels and then using statistical methods to quantify the degree to which their signals overlap. nih.gov Common metrics for colocalization include Pearson's Correlation Coefficient (PCC) and Manders' Correlation Coefficients (M1 and M2). nih.gov PCC measures the linear relationship between the intensities of the two channels, while Manders' coefficients quantify the fraction of one signal that overlaps with the other. nih.gov

For example, researchers might use colocalization to study the interaction between a protein tagged with a green fluorescent protein (GFP) and another protein labeled with a red fluorescent dye. By analyzing the overlap of the green and red signals, they can infer whether the two proteins are present in the same location and potentially interacting. molbiolcell.org The use of three or more fluorescent probes allows for more complex conditional colocalization analysis, revealing hierarchies in molecular interactions. biorxiv.orgresearchgate.net

Flow Cytometry and Cell Sorting Applications for Cellular Research

Fluorescent dyes are essential tools in flow cytometry and its application in fluorescence-activated cell sorting (FACS), a technique that allows for the analysis and isolation of specific cell populations from a heterogeneous mixture. ceitec.cz Fluorophores like this compound and its spectral counterparts, such as Alexa Fluor 546 and SYTOX Orange, are utilized in these processes. thermofisher.cnthermofisher.compubcompare.ai

In a typical FACS protocol, cells in a sample are labeled with fluorescent molecules, which are often dyes attached to antibodies that bind to specific cell surface markers. ceitec.cz As the individually labeled cells pass through the laser of a flow cytometer, the fluorescent tags are excited and emit light at a characteristic wavelength. ceitec.cz Detectors capture this emitted fluorescence, allowing the system to identify cells based on the presence and quantity of specific markers. ceitec.cz For example, SYTOX Orange is a high-affinity nucleic acid stain that readily enters cells with compromised plasma membranes but not healthy cells. thermofisher.cn This allows for the clear discrimination and sorting of live cells from dead cells in a population. thermofisher.cn Similarly, dyes like Alexa Fluor 546 can be conjugated to a wide range of antibodies, enabling the identification and sorting of cells based on the expression of specific proteins. thermofisher.com This capability is crucial for isolating pure cell populations for subsequent culture, analysis, or other downstream research applications.

Development of this compound-Based Biosensors for Molecular Detection in Research

The development of fluorescent biosensors has transformed the study of cellular biology by enabling the real-time visualization of specific molecules and biochemical activities within living systems. nih.gov These molecular tools are often designed to change their fluorescent properties upon detecting a target analyte. mdpi.com

Genetically Encoded Biosensors and Small Molecule Sensors

Genetically encoded biosensors are created by fusing fluorescent proteins (FPs) to protein domains that can sense specific cellular events or molecules. rsc.orgnih.gov Their fluorescence properties change in response to detecting a target, allowing for the monitoring of signaling dynamics in living cells. nih.govmdpi.com While FPs form the core of these sensors, hybrid sensor types are emerging that combine the genetic targetability of proteins with the superior photophysical properties of synthetic organic dyes. nih.gov For instance, hybrid voltage indicators (HVIs) have been developed where an organic dye reports on membrane voltage changes sensed by a protein. nih.gov In one such system, an orange-emitting cyanine (B1664457) dye (Cy3) was used as the fluorescent reporter, demonstrating the potential for dyes with spectral properties similar to this compound to be integrated into these advanced, chemo-genetic sensor platforms. nih.gov

Separately, small-molecule fluorescent sensors are designed to detect specific analytes like metal ions or reactive oxygen species. nih.govacs.org These probes typically consist of a fluorophore linked to a recognition domain that selectively interacts with the target molecule. nih.gov Fluorophore scaffolds like cyanines are commonly used in these designs, suggesting that this compound could serve as the reporting element in probes designed for specific biological analytes. nih.gov

Aptamer-Based and Antibody-Based Sensing Platforms

Aptamers, which are single-stranded DNA or RNA molecules, can be selected to bind to specific targets with high affinity, making them excellent recognition elements for biosensors. nih.govnih.gov Aptamer-based fluorescent sensors are often designed to produce a change in signal upon target binding. nih.gov A common strategy involves labeling the aptamer with a fluorophore and a quencher. nih.gov In the absence of the target, the aptamer is in a conformation that keeps the fluorophore and quencher close, suppressing fluorescence through Förster resonance energy transfer (FRET). nih.gov When the aptamer binds to its target, it undergoes a conformational change that separates the fluorophore from the quencher, restoring the fluorescent signal. nih.gov This "signal-on" mechanism allows for the detection and quantification of the target. nih.gov While various fluorophores can be used, dyes in the orange-red spectrum are suitable for these platforms.

Antibody-based sensing is a more traditional but highly effective method. This approach uses the high specificity of antibodies to detect target molecules. In its simplest form, a primary antibody that recognizes a specific antigen is labeled with a fluorescent dye. nih.gov The binding of the fluorescent antibody to its target allows for visualization and quantification. Dyes like Alexa Fluor 546 and CF®555, which are spectrally similar to this compound, are commercially available in forms ready to be conjugated to antibodies, creating powerful tools for detecting specific proteins in immunoassays and cellular imaging. thermofisher.comsigmaaldrich.com

Live-Cell Imaging Research Methodologies and Challenges

Live-cell imaging provides invaluable insights into dynamic cellular processes, but it also presents significant technical challenges. nih.govnanolive.com The use of fluorescent probes like this compound requires methodologies that preserve cell health and ensure the integrity of the data collected. nanolive.com

Long-Term Imaging and Minimizing Phototoxicity in Live Systems

A primary challenge in long-term live-cell imaging is phototoxicity. nanolive.commpi-cbg.de The illumination light used to excite fluorophores can react with intracellular molecules and the fluorophores themselves to produce reactive oxygen species (ROS). mpi-cbg.de ROS can damage cellular components, leading to physiological stress, altered behavior, and eventually cell death, compromising the validity of the experiment. nanolive.commpi-cbg.de Observable effects of phototoxicity include the loss of mitochondrial dynamics, membrane blebbing, and mitotic arrest. nanolive.commpi-cbg.de

Minimizing phototoxicity is crucial for reliable long-term studies. A key strategy is to reduce the intensity and duration of light exposure to the minimum required for a usable signal. expertcytometry.com Another critical approach is the development and use of fluorescent probes with high photostability and low photosensitizing effects. mpi-cbg.deucsd.edu Photostable dyes resist photobleaching, allowing for the acquisition of strong signals with less excitation light. thermofisher.compubcompare.ai Researchers have engineered orange and red fluorescent proteins with significantly improved photostability compared to their predecessors. ucsd.eduscispace.com Furthermore, novel synthetic dyes have been created specifically for long-term imaging with reduced phototoxicity. For example, the incorporation of a cyclooctatetraene (B1213319) (COT) molecule into cyanine dyes has been shown to reduce phototoxicity, enabling high-fidelity voltage imaging in neurons for up to 30 minutes and continuous video imaging of cell membranes for at least 3 hours without significant signs of cell death. nih.govspirochrome.comacs.org

Intracellular Delivery Strategies for this compound Conjugates

For a fluorescent probe to be effective in intracellular imaging, it must first cross the cell's plasma membrane. nih.gov The delivery of probes, especially those that are not freely membrane-permeant, is a significant methodological hurdle. nih.govmdpi.com Several strategies have been developed to overcome this barrier.

Some small fluorescent dyes are inherently cell-permeant and can enter cells through passive diffusion. nih.gov The chemical properties of a probe, such as possessing a slight positive charge, can enhance its ability to penetrate the cell membrane. nih.gov For dyes that are not cell-permeable, such as many negatively charged probes, alternative delivery methods are required. sigmaaldrich.comtandfonline.com Microinjection is a direct method to introduce a probe into a cell, but it is invasive and has low throughput. nih.govtandfonline.com A more common strategy is to conjugate the fluorescent dye to a cell-penetrating peptide (CPP), a short peptide sequence that can facilitate the uptake of macromolecular cargo into cells. nih.gov Another approach involves the use of transfection reagents, which can help ferry nucleic acid-based probes across the cell membrane. mdpi.com The choice of delivery strategy depends on the specific probe, the cell type, and the experimental goals.

Comparative Analysis and Methodological Advancements with Other Fluorescent Probes in Research

Performance Metrics and Strategic Selection Criteria for Fluorescent Orange 547 in Specific Research Assays

The utility of a fluorescent probe is determined by a combination of its photophysical properties and its performance within a specific experimental context. This compound, and its more hydrophilic variant Fluorescent Orange 547H, have emerged as valuable tools due to their superior performance in various research assays. interchim.frinterchim.fr Key selection criteria often revolve around brightness, photostability, and spectral compatibility with other fluorophores and instrumentation. nih.govexpertcytometry.com

Key Performance Metrics of this compound and its Derivatives:

PropertyValue/CharacteristicSource
Excitation Maximum (λex)548 nm (in 0.1 M phosphate (B84403) pH 7.0) sigmaaldrich.com
Emission Maximum (λem)567 nm (in 0.1 M phosphate pH 7.0) sigmaaldrich.com
Molecular Weight638.73 g/mol sigmaaldrich.comnih.gov
Empirical FormulaC30H35N2NaO8S2 sigmaaldrich.comsigmaaldrich.com
SuitabilityFluorescence sigmaaldrich.com
Storage2-8°C sigmaaldrich.com

This table is interactive. Click on the headers to sort.

Fluorescent Orange 547H, a more polar and hydrophilic version, boasts a high extinction coefficient (150,000 M⁻¹cm⁻¹) and quantum yield, contributing to its superior brightness compared to other orange fluorophores like TMR and Alexa Fluor 546. interchim.frinterchim.fr It is also noted for reducing the fading observed with probes such as Rhodamine TRITC and Cy3. interchim.frinterchim.fr These characteristics make it an excellent choice for a wide range of applications, including confocal microscopy, microplate assays, and flow cytometry. interchim.frinterchim.fr The selection of a particular fluorophore is critical and depends on factors like the specific interactions being studied, brightness, photostability, and the excitation source available. nih.gov

Spectral Overlap Considerations in Multiplexed Imaging Research

Multiplexed imaging, the simultaneous detection of multiple targets in a single sample, is a powerful technique in biological research. ibms.org However, a significant challenge in this approach is the spectral overlap between the emission spectra of different fluorophores, which can lead to signal bleed-through and inaccurate results. ibms.orgplos.orgnih.gov The number of distinct fluorescent labels that can be reliably distinguished is often limited by this spectral crosstalk. plos.orgnih.gov

Strategic pairing of fluorophores is crucial to minimize spectral overlap. expertcytometry.com For instance, in a two-color experiment, pairing a UV-excitable dye like DAPI (excitation max: 350nm) with a red-emitting fluorophore is preferable to using two dyes with closer excitation maxima, such as mCherry (excitation max: 587nm) and STYOX Orange (excitation max: 547nm). expertcytometry.com

Fluorescent Orange 547H is well-suited for multicolor detection and is often used in combination with probes like FluoProbes 488 (green) and FluoProbes 647H (far-red). interchim.fr This combination allows for clear differentiation of signals in three-color imaging experiments, often alongside a nuclear stain like Hoechst. interchim.fr The development of spectral imaging and linear unmixing algorithms has further expanded the possibilities of multiplexing, enabling the differentiation of fluorophores with highly overlapping spectra. plos.orgnih.gov These techniques analyze the entire emission spectrum at each pixel, allowing for the computational separation of individual fluorophore signals. plos.orgnih.gov

Comparative Photostability and Brightness Evaluations in Research Environments

The brightness and photostability of a fluorophore are critical performance metrics that directly impact the quality and duration of imaging experiments. nih.govexpertcytometry.com Brighter probes allow for the use of lower excitation power and shorter exposure times, which in turn minimizes phototoxicity and photobleaching. expertcytometry.com

Fluorescent Orange 547H is recognized for its high brightness, attributed to its large extinction coefficient and high quantum yield. interchim.frinterchim.fr It consistently demonstrates superior brightness and photostability when compared to other commonly used orange fluorophores such as Cy3, Alexa Fluor 546, and Alexa Fluor 555. interchim.frinterchim.fr This enhanced performance leads to higher signal-to-noise ratios and reduced background fluorescence. interchim.fr The Alexa Fluor series of dyes, which are sulfonated rhodamine derivatives, are also known for their high quantum yields and enhanced photostability compared to spectrally similar probes. evidentscientific.comthermofisher.com

The choice between different classes of probes, such as organic dyes, fluorescent proteins, and quantum dots, involves a trade-off between brightness, photostability, size, and biocompatibility. nih.gov While fluorescent proteins are genetically encodable, they are generally less bright and photostable than organic dyes like this compound. nih.gov Quantum dots offer exceptional brightness and photostability but are larger and their use in live-cell imaging can be more complex. nih.govevidentscientific.com

Development of Novel Fluorophore Scaffolds Based on this compound Core Structure

The core structure of existing fluorophores often serves as a template for the development of new dyes with improved or novel properties. nih.govnih.govresearchgate.net The rational design and synthesis of next-generation probes based on scaffolds like that of this compound are driven by the need for enhanced research utility. nih.govacs.org

Rational Design and Synthesis of Next-Generation Dyes for Enhanced Research Utility

The process of developing new fluorescent probes is a blend of efficient synthetic strategies, computational modeling, and a deep understanding of the biological system in which the probe will be used. nih.govacs.org Rational design approaches aim to tailor the chemical structure of a fluorophore to fine-tune its photophysical properties, such as absorption and emission spectra, quantum yield, and Stokes shift. nih.gov

The general principle often involves a donor-π-acceptor (D-π-A) framework, where modifications to the electronic properties of the donor and acceptor moieties can lead to predictable shifts in the fluorescence spectrum. nih.gov For instance, increasing the "push-pull" electronic effect in dyes with intramolecular charge transfer (ICT) characteristics typically results in a bathochromic (red) shift in both absorption and emission. nih.govnih.gov

The synthesis of novel dyes often starts with a known fluorophore core. For example, the Seoul-Fluor scaffold was developed through combinatorial chemistry and its properties were further optimized using density functional theory calculations to guide the synthesis of analogs with desired characteristics. nih.gov Similarly, by understanding the structure-property relationships of a core like this compound, chemists can introduce specific functional groups to enhance properties like water solubility, photostability, or to create probes that are sensitive to their environment. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Photophysical Properties

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a fluorophore influences its photophysical properties. nih.govnih.gov These studies involve systematically modifying the core structure of a dye and evaluating the resulting changes in its fluorescence characteristics. nih.gov

For example, SAR studies on rhodamine-based dyes have shown that fluorination of the pendant phenyl ring can increase the absorption and emission wavelengths by 15-25 nm. acs.org In another example, SAR studies of a series of analogs of the dye TO1-Biotin, designed to bind to an RNA aptamer, revealed that a specific combination of functional groups was necessary to achieve a 3.5-fold improvement in brightness. nih.gov

By conducting systematic SAR studies, researchers can build a knowledge base that guides the rational design of new fluorophores with tailored properties. nih.govnih.gov This approach accelerates the development of probes for specific applications, such as sensors for pH or viscosity, or brighter and more photostable labels for super-resolution microscopy. nih.govtcu.edu

Integration of this compound with Other Advanced Imaging Technologies in Research

The versatility of this compound and its derivatives allows for their integration with a variety of advanced imaging techniques, pushing the boundaries of what can be visualized in biological systems. sigmaaldrich.com

This compound is compatible with several super-resolution microscopy techniques, such as STED (Stimulated Emission Depletion) microscopy. uchicago.edu Super-resolution methods overcome the diffraction limit of light, enabling the visualization of subcellular structures with unprecedented detail. acs.orgnih.gov The choice of fluorophore is critical for successful super-resolution imaging, with bright and photostable dyes like this compound being highly desirable. acs.orguchicago.edu

Furthermore, this compound can be used in fluorescence lifetime imaging microscopy (FLIM), a technique that measures the decay rate of fluorescence. core.ac.uknih.govresearchgate.net FLIM can be used to probe the local environment of a fluorophore and is often employed in conjunction with Förster Resonance Energy Transfer (FRET) to study molecular interactions. core.ac.uknih.govresearchgate.net In FRET-FLIM, the fluorescence lifetime of the donor fluorophore is measured, which is reduced in the presence of an acceptor, providing a quantitative measure of their proximity. nih.govnih.gov The development of bright dyes with long fluorescence lifetimes is an active area of research to further enhance the capabilities of these techniques. acs.org

The integration of this compound with these advanced imaging modalities underscores its importance as a versatile tool for modern biological research, enabling more detailed and dynamic studies of cellular processes. sigmaaldrich.comnih.govthno.org

Computational Chemistry and Cheminformatics Approaches in Fluorescent Orange 547 Research

Molecular Dynamics Simulations of Fluorescent Orange 547 in Biological and Material Environments

Molecular dynamics (MD) simulations offer a computational microscope to observe the behavior of fluorescent probes at an atomic level over time. mdpi.com This technique is essential for understanding how a probe like this compound interacts with its surroundings, such as cellular membranes, proteins, or material matrices. mdpi.commdpi.com By simulating the movements and interactions of every atom in the system, MD provides unparalleled detail on the probe's location, orientation, and dynamics, as well as its effect on the host environment. mdpi.comnih.gov

Atomistic MD simulations are a primary method for analyzing the behavior of fluorescent probes when embedded in lipid bilayers. nih.govresearchgate.net These simulations can reveal the precise location and orientation of the fluorophore within the membrane, which is critical for interpreting experimental data from techniques like Förster resonance energy transfer (FRET). mdpi.comresearchgate.net Studies on probes similar to this compound, such as rhodamine and NBD derivatives, have demonstrated that the fluorophore's position can vary significantly, leading to exposure to diverse microenvironments ranging from the hydrophobic core to the polar headgroup region. mdpi.commdpi.com

This detailed positional information helps explain complex fluorescence decay patterns observed experimentally. mdpi.com Furthermore, MD simulations can quantify the perturbation the probe induces on the membrane, such as changes in lipid order, bilayer thickness, and area per lipid, ensuring that the probe is reporting on the native properties of the membrane rather than a significantly altered state. nih.govresearchgate.net In the context of protein interactions, simulations can model the binding of fluorescent ligands to their target receptors or efflux pumps like P-glycoprotein, elucidating the specific binding sites and conformations that are crucial for drug discovery and development. mdpi.com

Table 1: Insights from MD Simulations of Fluorescent Probes in Biological Environments

Simulation FindingSignificanceRelevant Probe ClassesCitations
Precise transverse location and orientation within lipid bilayerCrucial for interpreting FRET and fluorescence quenching data; explains complex fluorescence decay.NBD, Rhodamine, DPH, Pyrene mdpi.comnih.govresearchgate.net
Quantification of probe-induced membrane perturbationsValidates whether the probe reports on native membrane properties or a perturbed state.DPH, NBD-lipids nih.govresearchgate.net
Characterization of fluorophore "snorkeling" to the interfaceExplains how polar fluorophores attached to lipid tails position themselves at the polar/apolar interface.NBD mdpi.com
Identification of specific binding sites on proteins (e.g., P-gp)Guides the design of drugs and probes by revealing molecular recognition mechanisms.Rhodamine mdpi.com
Assessment of dye-dye and dye-macromolecule interactionsImproves the accuracy of FRET-based distance measurements by accounting for specific interactions.ATTO dyes nih.gov

The photophysical properties of fluorescent dyes are highly sensitive to their immediate environment. MD simulations, often combined with quantum mechanical (QM) calculations, are used to study these solvent effects in detail. nih.gov Simulations can model the reorganization of solvent molecules around the fluorophore following electronic excitation, providing a dynamic picture of the microsolvation sphere that influences the fluorescence emission spectrum and Stokes shift. nih.gov

Studies have shown that environmental factors like solvent polarity and viscosity can dramatically impact a dye's fluorescence quantum yield and lifetime. rsc.orgacs.org For molecular rotor dyes, for example, rigid or highly viscous environments suppress non-radiative decay pathways that involve large conformational changes (e.g., twisting), leading to a significant enhancement in fluorescence. rsc.orgrsc.org MD simulations can model these conformational restrictions. rsc.org By simulating a dye in various solvents, from non-viscous liquids to solid matrices like poly(dimethylsiloxane) (PDMS), researchers can understand the mechanisms of deactivation and rationally design probes for specific applications, such as viscosity sensing. rsc.orgrsc.org These computational studies are critical for validating experimental findings and providing a molecular-level explanation for observed photophysical phenomena. nih.gov

Table 2: Impact of Solvent Properties on Fluorescence Characteristics

Solvent PropertyObserved Effect on Fluorescent DyeUnderlying MechanismCitations
Increased PolarityLower fluorescence quantum yield and lifetime; red-shift in emission.Stabilization of charge-transfer states, which can be less emissive. acs.org
Increased Viscosity / RigidityEnhanced fluorescence quantum yield and lifetime.Suppression of non-radiative decay pathways involving molecular rotation or twisting (TICT). rsc.orgrsc.org
Specific Solute-Solvent InteractionsAffects the structure of the microsolvation sphere.Time-dependent solvent reorganization around the excited-state fluorophore influences emission energy. nih.gov
Confinement (e.g., in a protein pocket)Can enhance fluorescence by restricting conformational freedom.Similar to high viscosity, limits non-radiative decay channels. rsc.orgrsc.org

In Silico Design and Virtual Screening of Novel Fluorescent Probes

In silico (computer-based) methods have revolutionized the design of new fluorescent probes, moving the field from trial-and-error synthesis to rational, targeted design. ibs.re.krnih.gov These approaches allow for the high-throughput virtual screening of thousands of potential molecules and the precise tuning of their properties before undertaking costly and time-consuming laboratory work. nih.govacs.org

Accurately predicting a molecule's photophysical properties—such as its absorption and emission wavelengths (λ_abs, λ_em) and photoluminescence quantum yield (PLQY)—is a central goal of computational chemistry in this field. nih.govacs.org Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for this purpose, capable of predicting spectra with reasonable accuracy. nih.govmdpi.com However, TD-DFT can be computationally expensive for large-scale screening. nih.gov

To address this, machine learning (ML) has emerged as a powerful alternative. nih.govchemrxiv.org By training models on large databases of existing fluorescent dyes (containing thousands of compounds), ML approaches can predict photophysical properties with an accuracy comparable to TD-DFT but at a fraction of the computational cost. acs.orgaip.orgresearchgate.net Key to these models is the development of effective molecular descriptors that encode the molecule's structural information and the properties of the solvent, enabling fast and accurate predictions for new, unseen dye structures. nih.govacs.orgchemrxiv.org These predictive models are instrumental in virtual high-throughput screening to identify promising candidates for synthesis. nih.gov

Table 3: Comparison of Predictive Modeling Techniques for Photophysical Properties

TechniqueStrengthsLimitationsTypical ApplicationCitations
Time-Dependent DFT (TD-DFT)Based on first principles; provides detailed electronic structure information. Good accuracy for many systems.Computationally expensive; accuracy depends on the chosen functional.Detailed study of a small number of candidate molecules; benchmarking for ML models. nih.govmdpi.com
Machine Learning (ML)Extremely fast for large-scale predictions; can achieve accuracy comparable to TD-DFT.Requires a large, diverse training dataset; predictive power is limited to the chemical space of the training data.High-throughput virtual screening of large compound libraries. nih.govacs.orgchemrxiv.orgaip.orgresearchgate.net
Advanced Wave Function Methods (e.g., DLPNO-STEOM-CCSD)Very high accuracy; can serve as a "gold standard" for benchmarking.Extremely computationally demanding; limited to smaller molecules.Accurate prediction for challenging systems and rational design of novel dye scaffolds. acs.org

The rational design of functional fluorescent probes typically involves three key components: a fluorophore (e.g., a cyanine (B1664457) or rhodamine core), a recognition moiety that selectively interacts with the biological target, and a linker connecting the two. ibs.re.krnih.govrsc.org The design process can follow two main strategies:

Structure-Based Design: When the three-dimensional structure of the biological target (e.g., an enzyme active site or a receptor binding pocket) is known, probes can be designed to fit perfectly. uni-regensburg.de This approach was successfully used to develop high-affinity fluorescent probes for the neuropeptide Y Y1 receptor, where the knowledge of a co-crystal structure allowed for the optimal placement of the fluorescent dye without disrupting ligand binding. acs.orgnih.gov This method minimizes the need for extensive screening of linker lengths and attachment points. uni-regensburg.de

Ligand-Based Design: In the absence of a target structure, design relies on the structure-activity relationships (SAR) of known ligands. acs.org By systematically modifying a known drug or ligand, chemists can introduce a fluorescent tag at a position that does not interfere with its biological activity. acs.org A critical aspect of probe design is tuning physicochemical properties like lipophilicity and charge, which govern cell permeability and subcellular localization. rsc.orgresearchgate.net For instance, lipophilic, cationic probes are known to accumulate in mitochondria due to their negative membrane potential. rsc.org

Table 4: Key Principles in the Rational Design of Fluorescent Probes

Design PrincipleDescriptionExample ApplicationCitations
Modular Design (Fluorophore-Linker-Recognition)Probes are constructed from interchangeable modules to target different analytes or tune properties.Combining a rhodamine fluorophore with a specific peptide sequence to detect protease activity. ibs.re.krnih.govrsc.org
Structure-Based DesignUtilizes the 3D structure of the target protein to guide the placement of the fluorophore and linker.Designing high-affinity fluorescent antagonists for the NPY Y1 receptor. uni-regensburg.deacs.orgnih.gov
Physicochemical Property TuningAdjusting properties like charge and lipophilicity (logP) to control cell permeability and organelle targeting.Using lipophilic cations (e.g., rhodamine, cyanine derivatives) to target mitochondria. rsc.orgresearchgate.net
Fluorescence Switching MechanismIncorporating mechanisms like PET, FRET, or spirocyclization to create probes that "turn on" only in the presence of the analyte.Rhodamine-based probes that open from a non-fluorescent spirocycle to a fluorescent form upon binding Fe3+. acs.orgrsc.orgmdpi.com

Cheminformatics for High-Throughput Data Analysis and Library Design in Fluorescent Probe Research

High-throughput screening (HTS) can generate immense datasets, often comprising thousands of images and activity measurements for vast compound libraries. nih.gov Cheminformatics provides the essential tools to manage, analyze, and extract meaningful knowledge from this data. ncsu.edunih.gov Its primary roles include data mining, library design, and building predictive models. ncsu.edu

In the context of fluorescent probe development, cheminformatics is used to filter HTS data, removing problematic compounds and identifying "hits" for further study. ncsu.edunih.gov By calculating molecular descriptors for each compound in a library, researchers can apply quantitative structure-activity relationship (QSAR) models. rsc.org For example, a QSAR study of a probe library identified that a slight positive charge was a key determinant for efficient cell penetration, yielding a predictive model to guide future designs. rsc.org

Cheminformatics tools also enable the intelligent design of combinatorial libraries. ibs.re.krnih.gov Visualization methods like Cheminformatic Assisted Image Array (CAIA) allow researchers to organize thousands of cell images based on the chemical structures of the probes used. nih.gov This makes it possible to visually discern relationships between chemical building blocks and their resulting intracellular localization patterns, greatly accelerating the discovery of probes for specific organelles like the nucleus or mitochondria. nih.gov

Table 5: Applications of Cheminformatics in Fluorescent Probe Research

Cheminformatics ApplicationDescriptionPurposeCitations
HTS Data Mining & Hit TriageStandardizing, filtering, and annotating large datasets from screening campaigns to identify promising hit compounds.To manage massive datasets and select compounds worthy of follow-up studies. ncsu.eduresearchgate.net
Virtual Library GenerationCreating large, diverse sets of virtual compounds based on known scaffolds for in silico screening.To explore a wider chemical space than is physically available. ncsu.edu
QSAR ModelingBuilding mathematical models that correlate chemical structure/properties with biological activity or localization.To predict the behavior of new compounds and guide rational design. rsc.orgnih.gov
Chemical Space VisualizationMapping libraries of compounds to visualize structure-property relationships (e.g., CAIA).To intuitively identify trends and discover "chemical address tags" for subcellular localization. nih.gov
Property Prediction (ADMET)Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicology properties in silico.To filter out compounds with undesirable properties early in the discovery process. ncsu.edu

Quantitative Structure-Property Relationship (QSPR) Modeling for Fluorophores

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to find a statistical relationship between the structural or physicochemical properties of a set of molecules and a specific property of interest. For fluorophores such as this compound, which belongs to the cyanine/xanthene class of dyes, QSPR models are instrumental in predicting key characteristics, thereby guiding the synthesis of more effective probes.

The core principle of QSPR involves calculating a series of molecular descriptors that encode information about a molecule's topology, geometry, and electronic properties. These descriptors are then used as independent variables to build a mathematical model that correlates with an experimentally measured property. nih.gov Research in this area has successfully developed models to predict various attributes of fluorescent dyes. For instance, QSAR (a variant of QSPR focused on biological activity) models have been created to predict the intracellular localization of dyes by using parameters such as electric charge (Z), conjugated bond number (CBN), molecular weight (MW), and the logarithm of the partition coefficient (log P). nih.gov

Studies on broad classes of fluorescent dyes, including xanthenes, have employed QSPR to predict fundamental photophysical properties. nih.gov Quantum chemical descriptors, derived from methods like density functional theory (DFT), are often combined with solvent parameters to build robust models for absorption (λabs) and emission (λem) wavelengths. nih.gov For example, DFT calculations can determine the HOMO-LUMO energy gaps of xanthene dyes, which have been shown to correlate with the dye's degradation rate and, by extension, its stability. researchgate.net This allows for the in silico screening of novel structures for desired spectral properties before undertaking laborious and costly synthesis.

The predictive power of these models is significant. In a study of 413 fluorescent dyes, a random forest-based QSPR model achieved high squared correlation coefficients (R²) of 0.940 for absorption and 0.905 for emission wavelengths, respectively. nih.gov This demonstrates the high accuracy achievable in predicting a fluorophore's color from its structure alone.

Predicted PropertyKey Molecular Descriptors UsedRelevance to Fluorophore PerformanceReference
Intracellular LocalizationElectric Charge (Z), Conjugated Bond Number (CBN), Molecular Weight (MW), log PDetermines which cellular compartments the probe will stain for imaging applications. nih.gov
Absorption/Emission WavelengthQuantum Chemical Descriptors (e.g., HOMO/LUMO energies), Solvent ParametersPredicts the spectral characteristics (color) of the dye, ensuring compatibility with instrument lasers and detectors. nih.gov
Fluorescence/Singlet Oxygen Quantum Yield RatioQuantum Chemical, Topological, and Constitutional Descriptors (e.g., Eig03_EA(dm), F01[C–N])Optimizes dyes for specific applications like theranostics, balancing imaging brightness and photodynamic therapy efficiency. rsc.org
Amyloid Fibril Staining ActivityPhysicochemical properties (lipophilicity, amphipathic character), size of the aromatic systemEnables the design of probes for detecting specific biological targets, such as disease biomarkers. tandfonline.com

Machine Learning Approaches for Optimizing Probe Performance

Machine learning (ML) extends the principles of QSPR by using sophisticated algorithms to learn complex, non-linear relationships within large datasets of chemical structures and their associated properties. These data-driven approaches are revolutionizing the design of fluorescent probes by enabling high-throughput virtual screening and the de novo design of molecules with optimized performance characteristics. rsc.orgchemrxiv.org

Various ML algorithms are applied to fluorophore research, each with specific strengths. Models such as random forest (RF), support vector regression (SVR), and artificial neural networks (ANN) are commonly trained on extensive databases of dyes to predict properties like emission wavelengths and photoluminescence quantum yields (PLQY). nih.govrsc.orgacs.org For instance, a study that established a database of over 4,300 organic dyes found that their optimal ML models could predict emission wavelength with a mean absolute error of just 14.30 nm. chemrxiv.org Another approach utilized a gradient boosting regression tree (GBRT) model on a database of 3,000 compounds, achieving an accuracy for predicting emission wavelengths and quantum yields comparable to that of quantum calculations but at a fraction of the computational cost. acs.org

Beyond predicting properties, ML is used to optimize probe performance for specific, complex applications. Generative models can propose novel molecular structures with enhanced features, such as improved photostability or cell permeability. rsc.org These models learn the underlying rules connecting molecular features to performance and can generate new candidates that are predicted to be superior. rsc.org Reinforcement learning, another advanced ML technique, can further refine these designs by iteratively adjusting molecular structures based on feedback from simulated or experimental results, guiding the design process toward optimal outcomes. rsc.org

This is also applied in real-time experimental settings. An online ML framework has been developed to automate the optimization of super-resolution microscopy parameters, adjusting for different fluorophores and sample conditions to maximize image quality during the imaging process itself. nih.gov This highlights the power of ML to not only design better molecules but also to optimize how they are used.

Machine Learning ModelApplication in Fluorophore OptimizationPredicted/Optimized PropertyReference
Random Forest (RF)Used in QSPR studies to model non-linear relationships between molecular descriptors and properties.Absorption/Emission Wavelength, Quantum Yield Ratios. nih.govrsc.org
Artificial Neural Network (ANN) / Deep LearningPredicts spectral properties with high accuracy; can be used for de novo design of probes.Excitation/Emission Wavelengths, Quantum Yield, Staining Ability. tandfonline.comrsc.orgacs.org
Support Vector Regression (SVR)Builds regression models for predicting continuous property values.Fluorescence to Singlet Oxygen Quantum Yield Ratio. rsc.org
Generative Models / Reinforcement LearningProposes novel molecular structures with improved characteristics based on learned design rules.Photostability, Cell Permeability. rsc.org
Gradient Boosting Regression Tree (GBRT)Builds highly accurate predictive models from large datasets of molecules and properties.Emission Wavelength, Photoluminescence Quantum Yield. acs.org

Future Directions and Emerging Research Avenues for Fluorescent Orange 547

Integration with Artificial Intelligence and Automated Microscopy for High-Content Screening Research

The convergence of artificial intelligence (AI) with automated fluorescence microscopy is set to revolutionize biological research, particularly in high-content screening (HCS). bccresearch.com This synergy addresses fundamental limitations of fluorescence imaging, such as phototoxicity and photobleaching, which occur when fluorescent dyes are exposed to high-intensity light over time. drugtargetreview.comgenedata.com

Fluorescent Orange 547, with its excitation maximum suited for common laser lines like the 543 nm HeNe laser or the 561 nm laser, is a valuable tool for such systems. aatbio.comsigmaaldrich.com The integration with AI allows for the extraction of meaningful data from lower-quality or lower-signal images, which is often the trade-off for using less phototoxic light levels. drugtargetreview.com This collaboration between advanced dyes and intelligent analysis enables researchers to perform more extensive and prolonged live-cell imaging experiments, accelerating drug discovery and fundamental cell biology research. bccresearch.comgenedata.com

Development of Smart Probes for Real-Time Monitoring of Biological Processes in Research

A significant frontier in fluorescence technology is the creation of "smart probes"—sensors that respond to specific changes in their local chemical environment. nih.gov These probes are engineered to report on dynamic biological processes in real time by altering their fluorescence properties (e.g., intensity or wavelength) in response to specific analytes, pH changes, or enzymatic activities. nih.govrsc.org

A typical smart probe consists of three key components: a fluorophore (the signaling unit), a recognition site (for analyte binding), and often a targeting moiety to direct the probe to a specific subcellular location like the mitochondria or lysosomes. rsc.orgthno.org The design of these probes often leverages photophysical phenomena like Photoinduced Electron Transfer (PET), where the fluorescence of the dye is "quenched" or turned off until the recognition site binds to its target, which restores the fluorescence signal. nih.govthno.org

The scaffold of this compound, a derivative of the cyanine (B1664457) dye family, is a candidate for such development. Cyanine dyes are a common component in a variety of probes. nih.gov By chemically modifying the core structure of this compound to include responsive elements, researchers could create novel sensors. For example, attaching a boronic ester group could make the probe responsive to peroxynitrite, a reactive oxygen species implicated in various diseases. thno.org Similarly, incorporating a weak base could make it sensitive to the acidic environment of lysosomes. rsc.org The development of such targeted, responsive probes would enable the precise, real-time visualization of metabolic activities and disease-related changes within living cells. rsc.orgthno.org

Expansion into Novel Material Science Applications and Sensing Platforms

The unique photophysical properties of fluorescent dyes are increasingly being exploited in material science. numberanalytics.com Fluorophores like this compound are being explored for integration into advanced materials such as nanoparticles and organic light-emitting diodes (OLEDs), creating novel sensing platforms and optoelectronic devices. rsc.orgrsc.org

One major strategy involves encapsulating or doping organic dyes into nanoparticles. rsc.org This approach addresses the common issue of photobleaching by shielding the fluorophore from the environment, thereby enhancing its stability for long-term imaging and sensing applications. rsc.org Furthermore, dye-doped nanoparticles can be designed for high brightness and tailored for specific biological targets. rsc.org

In the field of electronics, orange-red emitting fluorescent materials are crucial for the development of full-color displays. Research into thermally activated delayed fluorescence (TADF) materials for OLEDs has shown that specific molecular designs can produce efficient orange-red light. rsc.orgrsc.org For example, attaching a cyano group to a TADF skeleton can shift the emission to the orange-red spectrum. rsc.org While not directly involving this compound, this research highlights the demand for stable orange fluorophores in advanced materials. Dyes with strong absorption in the 547 nm range are also used as dichroic dyes in applications like liquid crystal displays. colour-synthesis.com These expanding applications demonstrate a promising future for orange fluorophores beyond traditional biological imaging.

Challenges and Opportunities in the Design of Ultrafast and Highly Photostable Fluorophores for Advanced Research

Despite significant progress, the design of ideal fluorophores remains a key challenge in fluorescence-based research. The primary limitations of existing organic dyes, including cyanine dyes, are photobleaching (the irreversible destruction of the fluorophore by light) and unpredictable blinking, which limit the temporal and spatial resolution of imaging techniques. acs.org

The central challenge is to maximize the number of photons a single molecule can emit before it photobleaches. acs.org Enhanced photostability allows for longer observation times, which is critical for tracking slow biological processes or performing super-resolution microscopy. rsc.orgacs.org Brightness, which is determined by the dye's extinction coefficient and quantum yield, is also a critical factor. acs.org

Several strategies are being pursued to overcome these limitations:

Structural Modification: Researchers are developing new fluorophore core structures and adding chemical modifications to enhance photostability. For example, the introduction of silicon atoms into rhodamine dyes or the use of azetidine (B1206935) rings has led to brighter and more stable fluorophores. acs.org

Intramolecular Photostabilization: This approach involves covalently linking a photostabilizing agent directly to the fluorophore. nih.gov This creates a self-healing mechanism where the attached agent can repair the dye from transient dark states, significantly reducing blinking and photobleaching. nih.gov

Encapsulation: As mentioned previously, incorporating dyes into protective matrices like nanoparticles can dramatically improve their stability. rsc.org

These research avenues represent significant opportunities for creating next-generation fluorophores. The development of dyes that are not only bright and stable but also capable of advanced functions like photoswitching will continue to push the boundaries of what can be visualized at the molecular level. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.